molecular formula C11H8Cl2N2OS B2418491 N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide CAS No. 926204-45-7

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide

Cat. No.: B2418491
CAS No.: 926204-45-7
M. Wt: 287.16
InChI Key: CNRKJWWBOCRPQC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide (CAS: 926204-45-7) emerged in the early 21st century as part of efforts to develop heterocyclic compounds with tailored bioactivity. Its synthesis was first reported in pharmaceutical chemistry literature around 2010, driven by interest in thiophene-based scaffolds for drug discovery. The compound’s design drew inspiration from earlier carboxamide derivatives known for modulating enzyme activity, particularly in kinase and efflux pump inhibition.

Rationale for Academic Study

This compound attracts attention due to its structural hybridity:

  • Dual functionality : Combines a thiophene ring (electron-rich heterocycle) with a dichlorinated aniline group (electron-withdrawing substituents).
  • Versatility : Serves as a precursor for synthesizing complex molecules in medicinal and materials chemistry.
  • Unanswered questions : Mechanisms underlying its reported biological activities (e.g., antimicrobial, anticancer) remain partially characterized, necessitating further study.

Overview of Structural Features

The molecular architecture (C₁₁H₈Cl₂N₂OS) features:

  • Thiophene-3-carboxamide core : A sulfur-containing five-membered aromatic ring linked to an amide group.
  • 4-Amino-2,6-dichlorophenyl substituent : Provides steric bulk and hydrogen-bonding potential (Table 1).

Table 1: Key Structural Parameters

Property Value/Description Source
Molecular weight 287.17 g/mol
IUPAC name This compound
SMILES C1=CSC=C1C(=O)NC2=C(C=C(C=C2Cl)N)Cl
X-ray diffraction data Not publicly available; predicted planar geometry

Relevance within Heterocyclic Carboxamides

Among heterocyclic carboxamides, this compound stands out due to:

  • Electronic effects : The thiophene’s π-electron system enhances charge transfer interactions, while chloro groups modulate solubility.
  • Comparative advantage : Demonstrates higher thermal stability than furan or pyrrole analogues, as inferred from similar structures.
  • Drug design potential : Structural parallels to kinase inhibitors (e.g., PKBβ-selective compounds) suggest untapped therapeutic applications.

Scope and Objectives of the Research

Current research priorities include:

  • Synthetic optimization : Improving yield beyond the reported 38–40% for lab-scale preparations.
  • Mechanistic elucidation : Mapping interactions with biological targets like efflux pumps or kinases.
  • Material science applications : Exploring use in organic semiconductors due to conjugated π-systems.

Properties

IUPAC Name

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-8-3-7(14)4-9(13)10(8)15-11(16)6-1-2-17-5-6/h1-5H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRKJWWBOCRPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=C(C=C(C=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide typically involves the condensation of 4-amino-2,6-dichloroaniline with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide has been investigated for its anticancer properties. The compound exhibits significant activity against various cancer cell lines due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation.

Case Studies

  • In vitro Studies : Research has demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. For instance, studies on different cancer cell lines such as SNB-19 and OVCAR-8 have shown percent growth inhibitions (PGIs) exceeding 75% when treated with this compound .
  • Mechanistic Insights : The mechanism of action is believed to involve the disruption of signaling pathways critical for cancer cell survival. The presence of the amino group in the structure enhances its interaction with target proteins, leading to effective therapeutic outcomes .

Antibacterial and Antifungal Activities

Beyond its anticancer applications, this compound also demonstrates antibacterial and antifungal properties. These activities are crucial for developing new antimicrobial agents amid rising antibiotic resistance.

Case Studies

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In laboratory settings, it exhibited significant inhibition rates compared to standard antibiotics .
  • Fungal Activity : Preliminary studies indicate that this thiophene derivative may also possess antifungal properties, making it a candidate for further investigation in treating fungal infections .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using various assays. Antioxidants are essential in mitigating oxidative stress-related diseases.

Case Studies

  • Oxidative Stress Reduction : In vitro assays have shown that this compound can scavenge free radicals effectively, contributing to its potential role in preventing oxidative damage in cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and reducing toxicity.

Key Findings

  • Modifications to the thiophene ring or the carboxamide group can significantly impact biological activity. For example, introducing different substituents at specific positions has been linked to enhanced potency against targeted diseases .

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit certain enzymatic pathways or bind to receptor sites, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2,6-dichlorophenyl)thiophene-2-carboxamide
  • N-(4-amino-2,6-dichlorophenyl)furan-3-carboxamide
  • N-(4-amino-2,6-dichlorophenyl)pyrrole-3-carboxamide

Uniqueness

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C11H8Cl2N2OSC_{11}H_{8}Cl_{2}N_{2}OS. It is synthesized through the condensation of 4-amino-2,6-dichloroaniline with thiophene-3-carboxylic acid, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, which may lead to inhibition of enzymatic pathways or alteration of cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Its derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Gram-positive bacteria : Significant antibacterial activity has been reported against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Moderate activity against Escherichia coli has been observed .

A comparative analysis shows that halogen substitutions on the phenyl ring enhance antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 32 to 42 μg/mL, indicating their potential as effective antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 Value (µM) Reference Compound
MCF-7 (Breast Cancer)0.65Doxorubicin
A549 (Lung Cancer)0.11Doxorubicin
U-937 (Leukemia)Similar to Olaparib

These findings suggest that the compound may induce apoptosis in cancer cells in a dose-dependent manner .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity. The best-performing compounds exhibited MIC values lower than standard antibiotics like ampicillin and fluconazole .
  • Cytotoxicity Studies : In vitro evaluations revealed that certain derivatives demonstrated higher cytotoxicity against cancer cell lines compared to established chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups significantly improved the biological activity of the synthesized derivatives. This highlights the importance of molecular modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide, and how can reaction yields be optimized?

  • Methodology : Utilize microwave-assisted synthesis to condense aromatic aldehydes with thiourea derivatives in glacial acetic acid, followed by cyclization under controlled heating (e.g., 80–100°C). Optimize yields by varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., triethylamine) to reduce side reactions. Post-synthesis purification via flash chromatography (e.g., cyclohexane:ethyl acetate gradients) or recrystallization from methanol/water mixtures improves purity .
  • Key Data : Typical yields range from 52% to 84% depending on substituent reactivity and solvent selection .

Q. How can NMR spectroscopy resolve structural ambiguities in thiophene-3-carboxamide derivatives?

  • Methodology : Assign ¹H and ¹³C NMR chemical shifts to confirm regioselectivity and substituent orientation. For example, the NH proton of the carboxamide group typically appears as a singlet near δ 10–12 ppm, while aromatic protons in the dichlorophenyl ring resonate as doublets between δ 7.2–8.0 ppm. Use DEPT-135 to distinguish CH₃/CH₂ groups in aliphatic side chains .

Q. What analytical techniques are critical for characterizing purity and molecular weight?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) with LC-MS for molecular ion confirmation. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. Melting points (e.g., 156–300°C) and IR spectra (C=O stretches at 1650–1700 cm⁻¹) further validate structural integrity .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of thiophene-3-carboxamide derivatives?

  • Methodology : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to improve binding affinity to target enzymes. For example, substituting the 4-methoxyphenyl group with a 3,4-dimethoxyphenyl moiety increased anticancer activity in hepatocellular carcinoma models by 40% .
  • Data Contradiction : While chlorophenyl derivatives show potent enzyme inhibition, excessive halogenation may reduce solubility, necessitating a balance between hydrophobicity and bioavailability .

Q. What strategies address low reproducibility in thiophene-3-carboxamide synthesis?

  • Methodology : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability. For example, trace moisture during cyclization reduces yields by promoting hydrolysis. Use HPLC to monitor intermediate stability and adjust reaction times (e.g., 6–12 hours) based on real-time kinetics .

Q. How do substituent positions influence the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking studies using software like AutoDock Vina to predict binding modes. For instance, the 2,6-dichloro substitution on the phenyl ring creates steric hindrance, favoring interactions with hydrophobic pockets in HIV-1 RNase H (binding energy: −9.2 kcal/mol) . Validate predictions with in vitro assays (e.g., IC₅₀ values against viral enzymes) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodology : Transition from batch to flow chemistry for safer handling of exothermic reactions. Optimize solvent recovery (e.g., ethanol vs. dioxane) to reduce waste. Pilot-scale trials show a 15% yield drop due to inefficient heat dissipation, requiring reactor redesign .

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